REACTION_CXSMILES
|
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=O)[CH2:4][CH2:3]1.C[Li].[CH2:14](OCC)C.Cl[Si](C)(C)C>C1COCC1>[F:11][C:2]1([F:1])[CH2:3][CH2:4][CH:5]([C:8](=[O:10])[CH3:14])[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1(CCC(CC1)C(=O)O)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Li]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
24.74 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Type
|
CUSTOM
|
Details
|
to stir 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
to stir 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
5 mL 1M HCl aq. Was added
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred an additional hour
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo to a small volume
|
Type
|
ADDITION
|
Details
|
diluted with Et2O
|
Type
|
WASH
|
Details
|
the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)C(C)=O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |